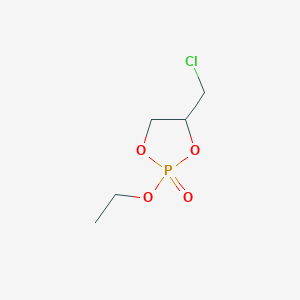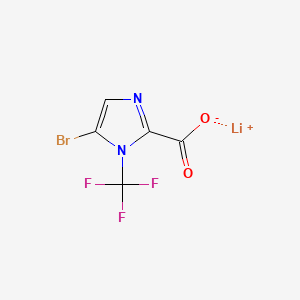
lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate is an organometallic compound that features a lithium cation coordinated to a brominated and trifluoromethylated imidazole carboxylate anion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate typically involves the following steps:
Bromination: The starting material, 1-(trifluoromethyl)-1H-imidazole-2-carboxylic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5-position of the imidazole ring.
Lithiation: The brominated product is then treated with a lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium, to replace the hydrogen atom at the carboxylate position with a lithium cation, forming the desired lithium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the imidazole ring or the trifluoromethyl group may be oxidized or reduced.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, bases like potassium phosphate (K3PO4), and solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 5-amino-1-(trifluoromethyl)-1H-imidazole-2-carboxylate derivative.
科学研究应用
Lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart unique properties, such as enhanced thermal stability or electronic characteristics.
Biological Studies: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Industrial Applications: It can be used in the development of new catalysts or as a precursor for the synthesis of other valuable chemicals.
作用机制
The mechanism by which lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity or modulating its function. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions with biological targets.
相似化合物的比较
Similar Compounds
5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylic acid: Similar structure but lacks the lithium cation.
Lithium 5-chloro-1-(trifluoromethyl)-1H-imidazole-2-carboxylate: Similar structure with a chlorine atom instead of bromine.
Lithium 5-bromo-1-methyl-1H-imidazole-2-carboxylate: Similar structure with a methyl group instead of a trifluoromethyl group.
Uniqueness
Lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate is unique due to the presence of both a bromine atom and a trifluoromethyl group, which can significantly influence its reactivity and interactions with biological targets
属性
分子式 |
C5HBrF3LiN2O2 |
|---|---|
分子量 |
264.9 g/mol |
IUPAC 名称 |
lithium;5-bromo-1-(trifluoromethyl)imidazole-2-carboxylate |
InChI |
InChI=1S/C5H2BrF3N2O2.Li/c6-2-1-10-3(4(12)13)11(2)5(7,8)9;/h1H,(H,12,13);/q;+1/p-1 |
InChI 键 |
YZWKYHKCZYUVOI-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1=C(N(C(=N1)C(=O)[O-])C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13495354.png)
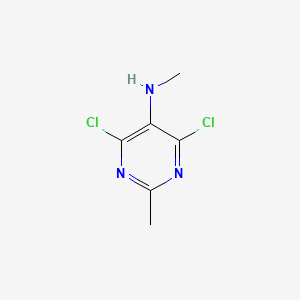
![Ethyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate](/img/structure/B13495366.png)
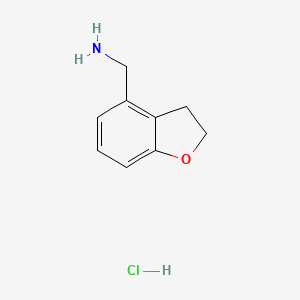
![1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperazinecarboxylate](/img/structure/B13495378.png)
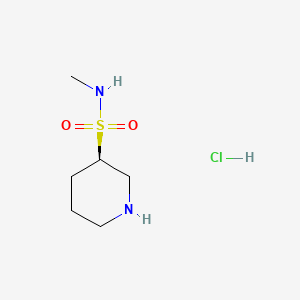
![1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea](/img/structure/B13495392.png)
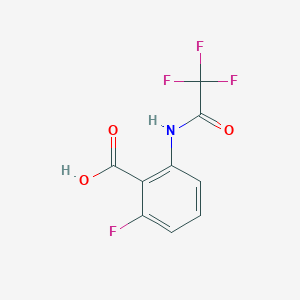
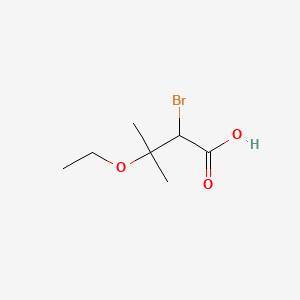
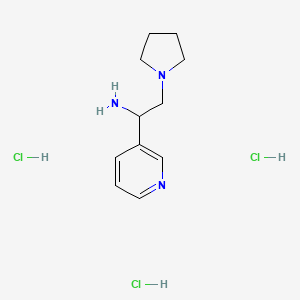
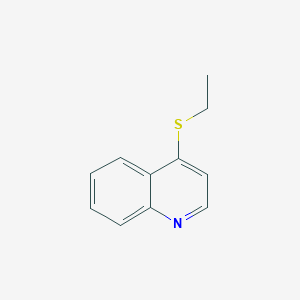

![(5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine](/img/structure/B13495420.png)
